molecular formula C10H9N3O3 B7485305 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid

Cat. No.: B7485305
M. Wt: 219.20 g/mol
InChI Key: BQPYPMSJNHNNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid is an organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aminoacetic acid group. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For instance, amidoximes can react with carboxylic acids in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The phenyl group and aminoacetic acid moiety can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.

    Phenyl-substituted oxadiazoles: Compounds with a phenyl group attached to the oxadiazole ring.

    Amino acid derivatives: Compounds that include an amino acid moiety.

Uniqueness

2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid is unique due to the combination of the 1,2,4-oxadiazole ring, phenyl group, and aminoacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-8(15)6-11-10-12-9(13-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPYPMSJNHNNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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